2-(4-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Description
2-(4-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a bicyclic compound featuring a fused isoindole-epoxide core substituted with a 4-fluorobenzyl group at position 2 and a carboxylic acid moiety at position 5.
Key structural attributes include:
- Epoxyisoindole core: The six-membered ring system incorporates an epoxide oxygen bridge (3a,6-epoxy) that imposes rigidity and influences electronic properties.
- Carboxylic acid functionality: The presence of a carboxylic acid at position 7 enables hydrogen bonding and salt formation, impacting solubility and pharmacokinetic properties.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c17-10-3-1-9(2-4-10)7-18-8-16-6-5-11(22-16)12(15(20)21)13(16)14(18)19/h1-6,11-13H,7-8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJJPJYMGSTRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=C(C=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(4-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The 4-fluorobenzyl substituent distinguishes this compound from analogs with alternative aromatic or aliphatic groups. Key comparisons include:
Key Observations :
- Fluorine position : Para-fluorination (target compound) optimizes electronic effects without steric clashes, whereas ortho-fluorination () may destabilize ring puckering .
- Halogen vs. heterocycles : Chlorine () and benzo[d][1,3]dioxole () substituents alter solubility and target affinity, with chlorine favoring hydrophobic interactions.
Functional Group Modifications
The carboxylic acid at position 7 is critical for interactions with biological targets. Analogs with ester or amide groups exhibit distinct properties:
Key Observations :
Stereochemical and Conformational Differences
The puckered epoxyisoindole core () and cis/trans isomerism () influence bioactivity:
Biological Activity
2-(4-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a hexahydroisoindole core and a fluorobenzyl substituent, suggests interesting biological properties that merit investigation.
The compound has the following chemical properties:
- Molecular Formula : C16H14FNO4
- Molecular Weight : 303.29 g/mol
- Exact Mass : 303.090686 g/mol
- InChIKey : GFJJPJYMGSTRIF-JFILPPLUSA-N
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in oncology and neuropharmacology. The compound's ability to interact with biological targets can be summarized as follows:
Anticancer Activity
Recent studies have focused on the anticancer properties of compounds related to the hexahydroisoindole structure. For instance:
- Cell Line Studies : In vitro studies using the MCF-7 breast cancer cell line demonstrated that derivatives of hexahydroisoindole exhibit significant cytotoxic effects. The MTT assay results indicated a dose-dependent reduction in cell viability when treated with these compounds .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-(4-Fluorobenzyl)-1-oxo... | TBD | MCF-7 |
| Reference Compound (Doxorubicin) | 0.5 | MCF-7 |
The proposed mechanism of action for these compounds includes:
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at specific checkpoints.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various derivatives of the compound against multiple cancer cell lines. The findings suggested that modifications to the fluorobenzyl group could enhance potency against specific cancer types.
Study 2: Neuroprotective Effects
Another area of research explored the neuroprotective effects of similar compounds in models of neurodegeneration. These studies indicated that such compounds might reduce oxidative stress and inflammation in neuronal cells .
Q & A
Q. Critical Parameters :
- Temperature : Reflux (~100–120°C) ensures solubility and reaction completion .
- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance fluorobenzyl group reactivity .
How is the compound’s structural integrity confirmed, and what analytical methods resolve ambiguities?
Basic Research Question
Structural validation requires orthogonal techniques:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., epoxy ring protons at δ 3.5–4.5 ppm, fluorobenzyl aromatic protons at δ 7.0–7.5 ppm) .
- X-ray Crystallography : Confirms stereochemistry of the epoxyisoindole core and torsion angles between substituents .
- HRMS : Validates molecular formula (e.g., C₁₇H₁₆FNO₄; expected [M+H]⁺ = 318.114) .
Q. Ambiguity Resolution :
- NOE Experiments : Differentiate between cis/trans epoxy configurations .
- IR Spectroscopy : Confirms carbonyl (C=O) and carboxylic acid (O-H) functional groups .
What strategies optimize synthesis yield while minimizing side-product formation?
Advanced Research Question
Optimization Approaches :
- Stepwise Purification : Intermediate isolation via column chromatography (e.g., silica gel, hexane/EtOAc gradient) reduces carryover impurities .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) enhance selectivity during fluorobenzyl introduction .
- Reaction Monitoring : TLC or in situ FTIR tracks intermediate formation to adjust conditions dynamically .
Q. Data-Driven Adjustments :
- DOE (Design of Experiments) : Statistically evaluates variables (e.g., solvent ratio, temperature) to identify optimal conditions .
- Byproduct Analysis : LC-MS identifies side products (e.g., over-alkylated derivatives) for targeted suppression .
How can conflicting biological activity data be resolved, and what orthogonal assays validate mechanisms?
Advanced Research Question
Contradiction Analysis :
- Dose-Response Studies : Confirm EC₅₀/IC₅₀ consistency across assays (e.g., enzymatic vs. cell-based) .
- Structural Analog Comparison : Test derivatives (e.g., non-fluorinated or ester variants) to isolate fluorobenzyl’s role in activity .
Q. Mechanistic Validation :
- SPR (Surface Plasmon Resonance) : Quantifies binding affinity to targets (e.g., enzymes like COX-2) .
- Computational Docking : Predicts binding modes using software (e.g., AutoDock Vina) to correlate with experimental IC₅₀ values .
What safety protocols are critical for handling this compound, given its reactive groups?
Basic Research Question
Hazard Mitigation :
- Epoxy Ring Reactivity : Use cold (0–4°C) storage to prevent ring-opening reactions .
- Carboxylic Acid Handling : Neutralize spills with sodium bicarbonate; PPE (gloves, goggles) required to avoid skin/eye exposure .
- Fluorinated Aromatic Stability : Avoid UV light to prevent degradation; work under inert atmosphere (N₂/Ar) .
First Aid : Immediate rinsing with water for skin/eye contact; medical consultation for ingestion/inhalation .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Advanced Research Question
SAR Methodology :
Substituent Variation : Synthesize analogs with modified fluorobenzyl (e.g., chloro, methyl) or epoxy ring substituents .
Pharmacophore Mapping : Use QSAR models to correlate substituent electronic properties (Hammett σ) with activity .
Metabolic Stability Testing : Assess half-life in liver microsomes to prioritize analogs with improved bioavailability .
Q. Data Integration :
- Crystallographic Data : Overlay active/inactive analogs to identify critical binding motifs .
- In Vivo Efficacy : Validate top candidates in disease models (e.g., inflammation assays) .
What environmental fate studies are relevant for this compound, and how are degradation products characterized?
Advanced Research Question
Environmental Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
